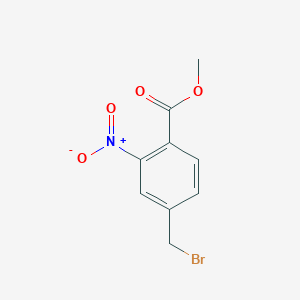








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12].C1C(=O)N([Br:22])C(=O)C1.COC(C)(C)C>C(#N)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][Br:22])=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12]
|


|
Name
|
|
|
Quantity
|
108.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
97.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to a gentle reflex with a 200 W light bulb on for 5.5 hours
|
|
Duration
|
5.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate (1500 mL)
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with water (2×600 mL) and brine (300 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to about 53° C. over one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
to 45° C.
|
|
Type
|
CUSTOM
|
|
Details
|
at 20-25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
with a glass pipette overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered via a medium pore-sized funnel
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with a pre-cooled 10° C.
|
|
Type
|
ADDITION
|
|
Details
|
mixed solvent of heptane/MTBE (1/2 vol/vol) and suction
|
|
Type
|
CUSTOM
|
|
Details
|
dried in hood overnight
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=C(C=C1)CBr)[N+](=O)[O-])=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66 g | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |